

Cross-Species Presence of Fucosylated and Sialylated Oligosaccharides: A Comparative Guide

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Compound of Interest

Compound Name: *Fucosyl-lacto-N-sialylpentaose c*

Cat. No.: *B15550162*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the presence of fucosylated and sialylated oligosaccharides, a class of bioactive molecules with significant implications for immune modulation and therapeutic development, across various mammalian species. While the specific molecule **Fucosyl-lacto-N-sialylpentaose c** (FLNSp-c) is of interest, quantitative data for this individual compound across a wide range of species is limited in publicly available research. Therefore, this guide presents a broader comparison of key fucosylated and sialylated human milk oligosaccharides (HMOs) as representative examples of this class of compounds. The data is intended to inform research and development in areas such as infant nutrition, immunology, and anti-infective therapies.

Quantitative Comparison of Fucosylated and Sialylated Oligosaccharides in Mammalian Milk

The concentration and composition of fucosylated and sialylated oligosaccharides vary significantly across species, reflecting different evolutionary pressures and neonatal development strategies. Human milk is exceptionally rich and diverse in these compounds compared to the milk of many other mammals. The following table summarizes the concentrations of major fucosylated and sialylated oligosaccharides in the milk of various

species. It is important to note that concentrations can also vary based on lactation stage and genetic factors (e.g., secretor status in humans).

Species	2'-Fucosyllactose (2'-FL) (mg/L)	3'-Sialyllactose (3'-SL) (mg/L)	6'-Sialyllactose (6'-SL) (mg/L)	Other Relevant Oligosaccharides
Human	1685 (mean, excluding colostrum)[1]	225 (mean, excluding colostrum)[1]	435 (mean, excluding colostrum)[1]	High diversity of over 200 HMOs, including Lacto-N-fucopentaose I (LNFP I) at a mean of 773 mg/L[1].
Primate (Rhesus Macaque)	~50% of total oligosaccharides (relative abundance)[2]	Present, but quantitative data is limited.	Present, but quantitative data is limited.	Fucosylated oligosaccharides constitute nearly 50% of total milk oligosaccharides[2].
Primate (Gorilla)	~15% of total oligosaccharides (relative abundance)[2]	NeuGc-containing oligosaccharides present in low abundance[2].	Present, but quantitative data is limited.	Lower fucosylation compared to humans and chimpanzees[2].
Porcine (Sow)	Present, one of the most abundant oligosaccharides[3]	Present, one of the most abundant oligosaccharides[3]	Present, one of the most abundant oligosaccharides[3]	Over 30 unique oligosaccharides identified. Fucosylated oligosaccharides increase during lactation[3].
Canine (Dog)	Accounts for a major proportion of total oligosaccharides[4][5][6]	Accounts for a major proportion of total oligosaccharides[4][5][6]	Accounts for a major proportion of total oligosaccharides[4][5][6]	Milk is dominated by 3'-sialyllactose, 6'-sialyllactose, and 2'-fucosyllactose, which together account for over

90% of total oligosaccharides[4][5][6]. Contains both Neu5Ac and Neu5Gc forms of sialic acid[6].

A more diverse range of oligosaccharides compared to canine milk, with up to 16 structures present at >1% relative abundance. Difucosyllactose-N-hexaose b and lacto-N-neohexaose are also abundant[4][5]. Contains both Neu5Ac and Neu5Gc forms of sialic acid[6].

Feline (Cat)

Present, but less dominant than in canines.

Detected at abundances >10%[4][5][6]

Present, but at lower relative abundance.

Bovine (Cow)

Present at much lower concentrations than in human milk.

The predominant sialylated oligosaccharide.

Present at lower concentrations than 3'-SL.

The overall diversity and concentration of oligosaccharides are significantly lower than in human milk[7].

Experimental Protocols for Quantification

Accurate quantification of fucosylated and sialylated oligosaccharides is crucial for comparative studies. The following are summaries of commonly employed analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is a gold standard for the analysis of underivatized carbohydrates, including complex oligosaccharides.

- **Principle:** At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated oligosaccharides are then detected electrochemically by pulsed amperometry, which involves a repeating sequence of potentials applied to a gold electrode to provide a sensitive and direct detection of the analytes.
- **Sample Preparation:** Milk samples are typically centrifuged to remove fat and proteins. The whey fraction containing the oligosaccharides is then often subjected to further cleanup steps like solid-phase extraction to remove interfering substances. For some matrices, enzymatic hydrolysis may be used to reduce interferences from fructans and maltodextrins[8].
- **Instrumentation:** A high-performance liquid chromatography (HPLC) system equipped with a high-pH stable anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold electrode.
- **Elution:** A gradient of sodium hydroxide and sodium acetate is commonly used to elute the oligosaccharides from the column.
- **Advantages:** High resolution, high sensitivity, and no need for derivatization of the oligosaccharides. It can separate structural isomers and simultaneously analyze neutral and sialylated oligosaccharides[9][10].
- **Limitations:** Can be sensitive to matrix effects, requiring careful sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem MS/MS variations are powerful tools for both the identification and quantification of complex oligosaccharides.

- **Principle:** Oligosaccharides are first separated by liquid chromatography, often using porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns. The separated molecules are then ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined by a mass spectrometer.
- **Sample Preparation:** Similar to HPAEC-PAD, milk samples require defatting and deproteinization. For some applications, oligosaccharides are chemically derivatized (e.g., permethylation or fluorescent labeling) to improve chromatographic separation and ionization efficiency, although label-free methods are also used[11][12].
- **Instrumentation:** An LC system coupled to a mass spectrometer (e.g., quadrupole time-of-flight (QTOF) or triple quadrupole).
- **Data Analysis:** Quantification can be relative (based on peak areas) or absolute (using isotopically labeled internal standards). Structural information can be obtained from fragmentation patterns in MS/MS experiments.
- **Advantages:** High specificity and sensitivity, and the ability to provide structural information. It is well-suited for analyzing complex mixtures.
- **Limitations:** Derivatization steps can be time-consuming. Ion suppression from matrix components can affect quantification.

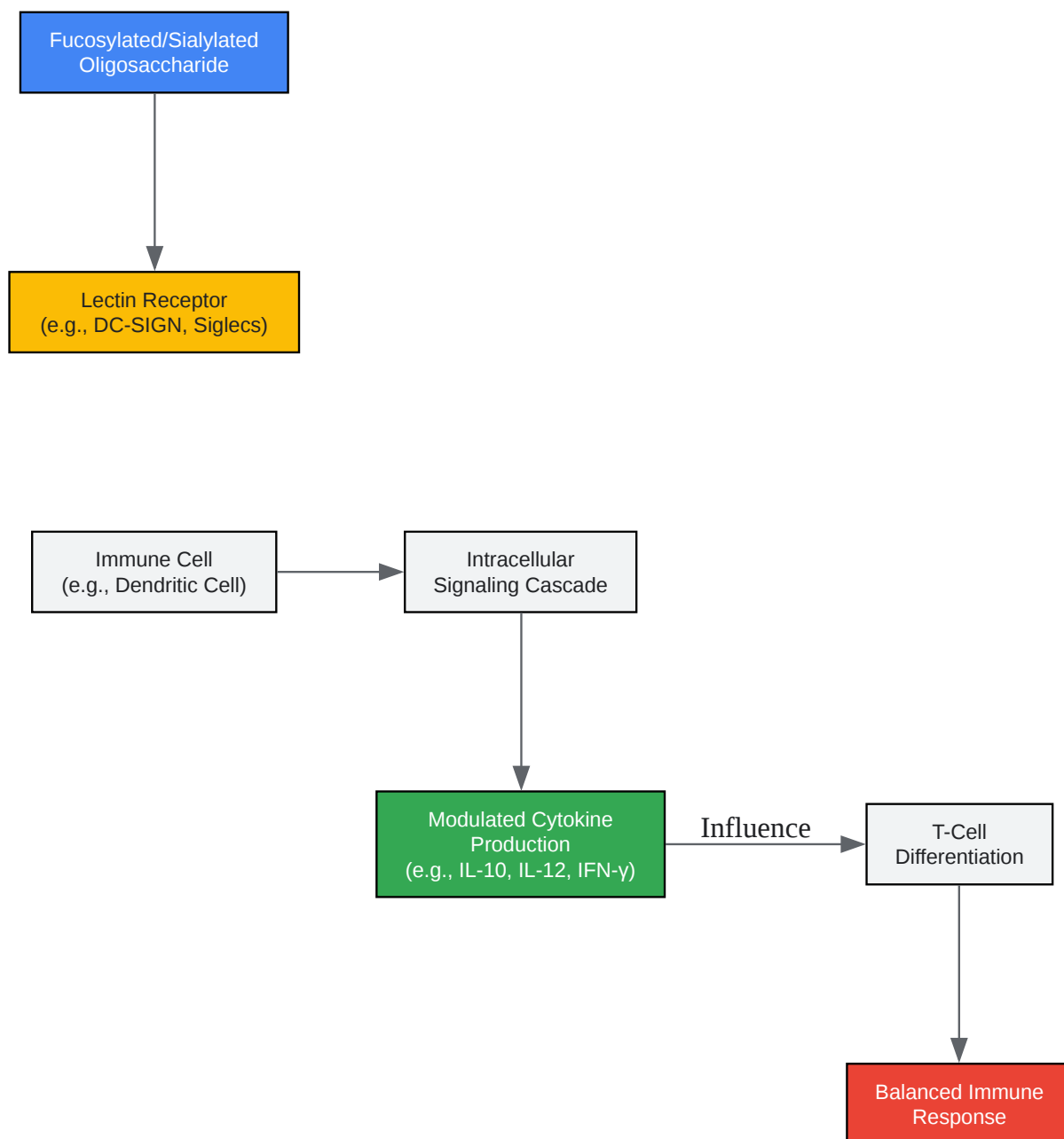
Signaling Pathways and Biological Functions

Fucosylated and sialylated oligosaccharides are not primarily a source of nutrition for the neonate but rather act as bioactive molecules that shape the developing immune system and protect against pathogens.

Immunomodulatory Effects

These complex glycans can directly interact with immune cells, such as dendritic cells and lymphocytes, to modulate cytokine production and influence the direction of the immune

response (e.g., Th1 vs. Th2 polarization)[13][14]. This interaction is often mediated by lectin receptors on the surface of immune cells that recognize specific glycan structures.

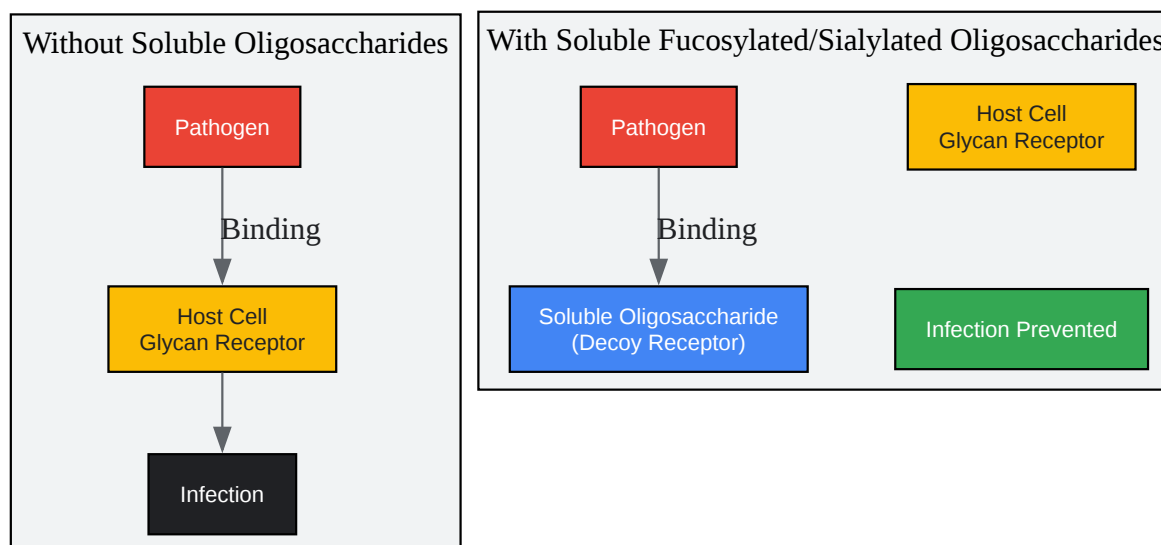


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Caption: Generalized immunomodulatory pathway of fucosylated and sialylated oligosaccharides.

Inhibition of Pathogen Binding

Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. Fucosylated and sialylated oligosaccharides in milk can act as soluble decoy receptors, competitively inhibiting the binding of pathogens such as *Campylobacter*, enteropathogenic *E. coli*, and noroviruses, thus preventing infection[15][16].



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Caption: Mechanism of pathogen binding inhibition by soluble oligosaccharides.

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